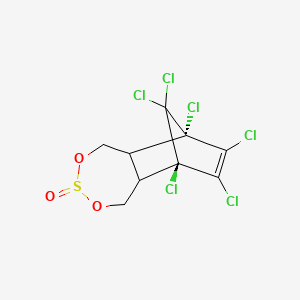

Endosulfan A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Endosulfan A is an organochlorine insecticide and acaricide that belongs to the cyclodiene subgroup. It was introduced in the 1950s and has been widely used in agriculture to control a broad spectrum of insects and mites. This compound is known for its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Endosulfan A is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and cis-butene-1,4-diol, followed by a reaction with thionyl chloride . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same Diels-Alder reaction. The process is optimized for yield and purity, with stringent controls on reaction conditions to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: Endosulfan A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form endosulfan sulfate, a more persistent and toxic metabolite.

Hydrolysis: In aqueous environments, this compound can hydrolyze to form endosulfan diol, which is less toxic.

Photodegradation: Exposure to sunlight can lead to the breakdown of this compound into less toxic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Hydrolysis reactions typically occur in the presence of water and may be accelerated by acidic or basic conditions.

Photodegradation: Sunlight or ultraviolet light is used to induce photodegradation.

Major Products Formed:

- Endosulfan sulfate

- Endosulfan diol

- Various photodegradation products

Aplicaciones Científicas De Investigación

Endosulfan A has been extensively studied for its environmental impact and toxicological effects. Its applications in scientific research include:

- Environmental Science: Studying the persistence and bioaccumulation of this compound in various ecosystems .

- Toxicology: Investigating the toxic effects of this compound on human health and wildlife .

- Agricultural Research: Evaluating the efficacy of this compound in pest control and its impact on crop yield .

- Biodegradation Studies: Exploring microbial pathways for the degradation of this compound in contaminated environments .

Mecanismo De Acción

Endosulfan A exerts its effects primarily through the inhibition of calcium and magnesium ATPase and antagonism of chloride ion transport in gamma-aminobutyric acid (GABA) receptors . This leads to the disruption of normal nerve function, causing convulsions and other neurological effects. Additionally, this compound induces reactive oxygen species (ROS) production, leading to DNA damage and compromised DNA repair mechanisms .

Comparación Con Compuestos Similares

- Aldrin

- Dieldrin

- Heptachlor

- Chlordane

Comparison: Endosulfan A is chemically similar to other cyclodiene insecticides such as aldrin, dieldrin, and heptachlor . it is unique in its dual action as both a contact and stomach poison, as well as its slight fumigant action . Unlike some of its counterparts, this compound has a higher potential for bioaccumulation and endocrine disruption, making it a subject of significant regulatory scrutiny and environmental concern .

Propiedades

Fórmula molecular |

C9H6Cl6O3S |

|---|---|

Peso molecular |

406.9 g/mol |

Nombre IUPAC |

(1R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+,19? |

Clave InChI |

RDYMFSUJUZBWLH-QTSFFCDASA-N |

SMILES isomérico |

C1C2C(COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)

![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)